Acetic acid 3-formyl-4-(benzyloxy)phenethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

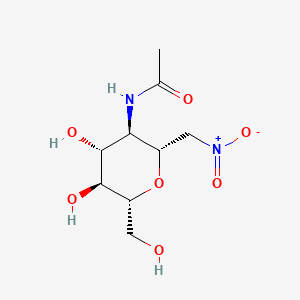

Acetic acid 3-formyl-4-(benzyloxy)phenethyl ester (AFBPE) is a compound that is widely used in a variety of scientific research applications. It is a colorless, crystalline solid that has a melting point of approximately 150°C and is soluble in a variety of organic solvents. AFBPE is a useful reagent in organic synthesis and has been used in the preparation of various compounds, such as pharmaceuticals, insecticides, herbicides, and fungicides. It is also used in the synthesis of various polymers and other materials.

Scientific Research Applications

Organic Acid Vapors and Corrosion Studies

Research on acetic acid vapors, such as those by Bastidas and La Iglesia (2007), has contributed significantly to understanding the corrosive effects of carboxylic acids on metals like copper. This knowledge is crucial for industrial applications where metal components are exposed to acidic environments, potentially leading to corrosion. Studies have shown that acetic acid vapors are particularly aggressive towards copper, highlighting the need for corrosion-resistant materials and coatings in environments where acetic acid is present (D. Bastidas & V. M. La Iglesia, 2007).

Application in Oil and Gas Industry

In the oil and gas sector, the use of acetic acid and other organic acids for stimulation purposes is well-documented. Organic acids serve as less corrosive alternatives to hydrochloric acid for acidizing operations, which enhance the permeability of reservoir rocks. The versatility of acetic acid in high-temperature applications and its role in dissolving drilling-mud filter cakes are notable. This use of organic acids is critical for improving oil and gas recovery while minimizing equipment degradation and environmental impact (Luai Alhamad, Ahmed Alrashed, E. Munif, & J. Miskimins, 2020).

Environmental and Water Treatment Applications

The role of acetic acid in advanced oxidation processes (AOPs) for water treatment is another area of significant research interest. Studies on the degradation pathways of pollutants like acetaminophen highlight the effectiveness of acetic acid in generating reactive species that break down recalcitrant compounds in water. Such insights are vital for developing more efficient and sustainable water treatment technologies that can address the growing concern of pharmaceuticals and personal care products (PPCPs) in aquatic environments (Mohammad Qutob, M. Hussein, K. Alamry, & M. Rafatullah, 2022).

Biotechnological Routes and Green Chemistry

The exploration of lactic acid production from biomass and its subsequent conversion into valuable chemicals, including acetic acid, opens new avenues for green chemistry and sustainable material production. Biotechnological processes utilizing acetic acid derivatives are being investigated for the synthesis of biodegradable polymers and other chemicals. This research has the potential to reduce reliance on fossil fuels and promote the use of renewable resources in chemical manufacturing (Chao Gao, Cuiqing Ma, & P. Xu, 2011).

properties

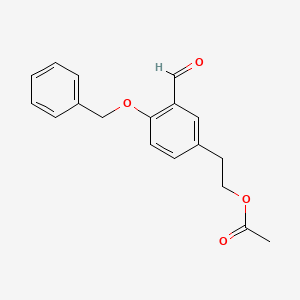

IUPAC Name |

2-(3-formyl-4-phenylmethoxyphenyl)ethyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-14(20)21-10-9-15-7-8-18(17(11-15)12-19)22-13-16-5-3-2-4-6-16/h2-8,11-12H,9-10,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRXBOAHGMSCJOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC1=CC(=C(C=C1)OCC2=CC=CC=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,3AR,6aS)-2-tert-butyl 1-methyl hexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate](/img/structure/B590438.png)

![[(2R)-5-Methoxy-1,3-oxathiolan-2-yl]methyl benzoate](/img/structure/B590453.png)